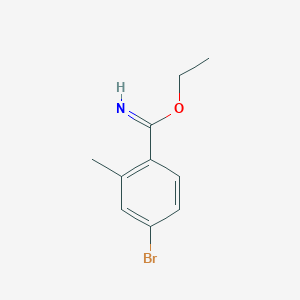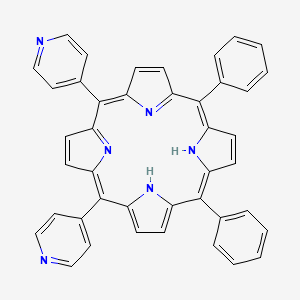
5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The specific steps are as follows:
Condensation Reaction: Pyrrole is reacted with benzaldehyde and 4-pyridinecarboxaldehyde in the presence of an acid catalyst such as trifluoroacetic acid.
Cyclization: The resulting product undergoes cyclization to form the porphyrin core.
Oxidation: The intermediate is then oxidized to form the final porphyrin derivative.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Reactors: Using large-scale reactors to carry out the condensation and cyclization reactions.
Purification: Employing techniques such as chromatography to purify the final product.
Quality Control: Ensuring the product meets specific purity standards through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced porphyrin derivatives.
Substitution: The phenyl and pyridyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrins .
Aplicaciones Científicas De Investigación
5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin has several scientific research applications:
Chemistry: Used as a model compound to study the properties of porphyrins and their derivatives.
Biology: Investigated for its potential role in biological systems, particularly in mimicking natural porphyrins like heme.
Medicine: Explored for its potential use in photodynamic therapy, a treatment method that uses light-activated compounds to target cancer cells.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5,10-Diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin involves its ability to interact with light and other molecules. In photodynamic therapy, for example, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that can kill cancer cells. The molecular targets and pathways involved include cellular membranes and various biomolecules that are susceptible to oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-Tetraphenylporphyrin: Another synthetic porphyrin derivative with phenyl groups attached to the porphyrin core.
5,10,15,20-Tetra(4-pyridyl)porphyrin: A similar compound with pyridyl groups attached to the porphyrin core.
Uniqueness
This dual functionality makes it a versatile compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C42H28N6 |
|---|---|
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
5,10-diphenyl-15,20-dipyridin-4-yl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C42H28N6/c1-3-7-27(8-4-1)39-31-11-12-32(45-31)40(28-9-5-2-6-10-28)34-14-16-36(47-34)42(30-21-25-44-26-22-30)38-18-17-37(48-38)41(29-19-23-43-24-20-29)35-15-13-33(39)46-35/h1-26,45-46H |
Clave InChI |
RXIGYMUHRIJHQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=CC=C9)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


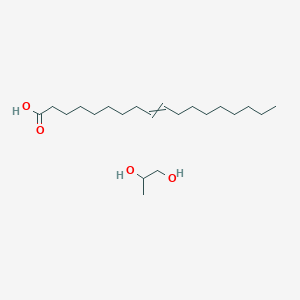
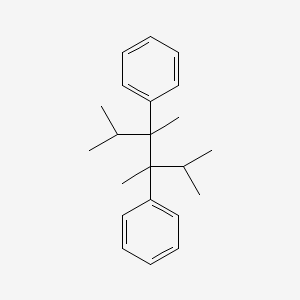
![2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12434128.png)
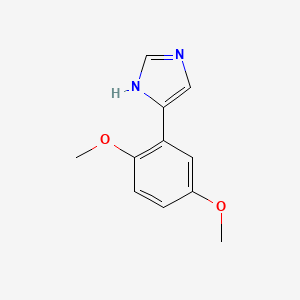

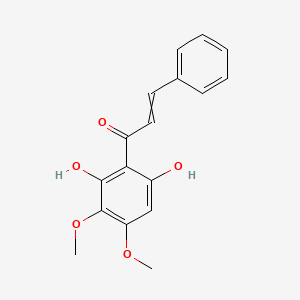
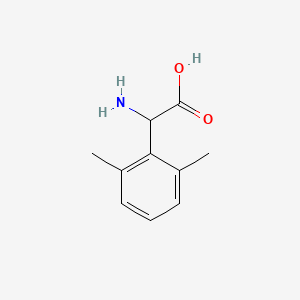
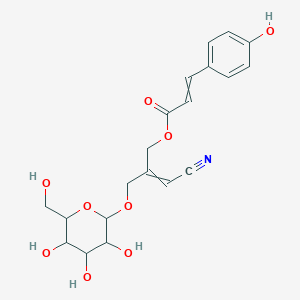
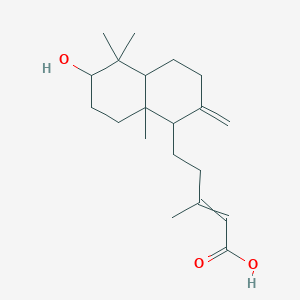
![[(10-Chloroanthracen-9-yl)methyl]hydrazine](/img/structure/B12434166.png)
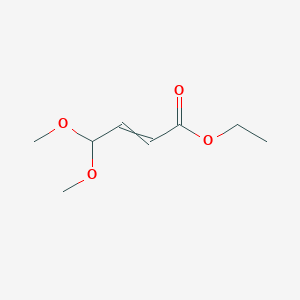
![[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate](/img/structure/B12434176.png)
